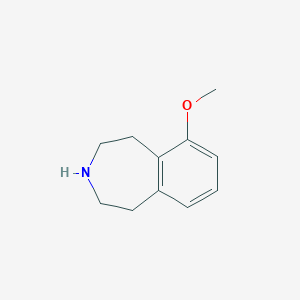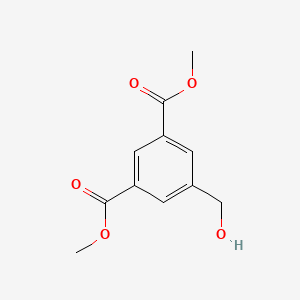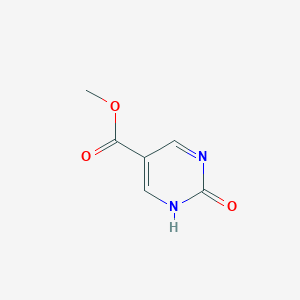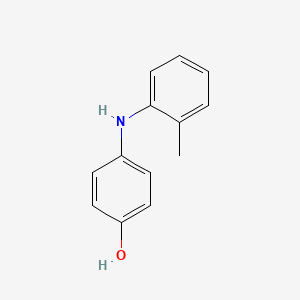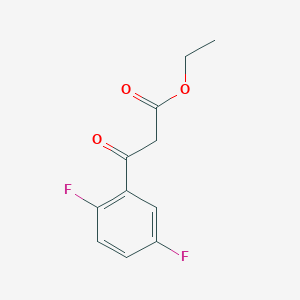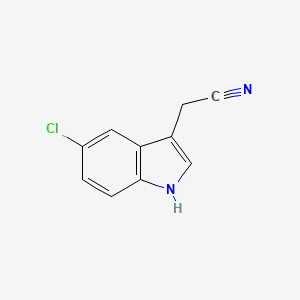
2-(5-chloro-1H-indol-3-yl)acétonitrile
Vue d'ensemble
Description
“2-(5-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 81630-83-3. It has a molecular weight of 190.63 and its IUPAC name is (5-chloro-1H-indol-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 . The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of similar compounds have been explored to recognize the nature of electronic and optical properties .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its physical form is a powder and it has a molecular formula of C10H7ClN2 . The boiling point is 406.517ºC at 760 mmHg .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, y compris ceux similaires au 2-(5-chloro-1H-indol-3-yl)acétonitrile, se sont avérés prometteurs comme agents antiviraux. Par exemple, certains composés à base d'indole ont démontré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La similitude structurale suggère que le this compound pourrait être exploré pour ses propriétés antivirales potentielles, en particulier contre les virus à ARN et à ADN.
Propriétés anti-inflammatoires
Le noyau indole est connu pour posséder des capacités anti-inflammatoires. En modulant les voies inflammatoires, les dérivés de l'indole peuvent être utilisés pour traiter les affections caractérisées par une inflammation. Des recherches sur le this compound pourraient mettre au jour de nouveaux traitements anti-inflammatoires, en particulier pour les maladies inflammatoires chroniques .
Recherche anticancéreuse
Les composés indoles ont été étudiés pour leurs propriétés anticancéreuses. Ils peuvent interagir avec diverses cibles cellulaires et peuvent induire l'apoptose dans les cellules cancéreuses. L'exploration du this compound en oncologie pourrait conduire au développement de nouveaux médicaments anticancéreux .
Activité antimicrobienne
L'échafaudage indole est associé à des effets antimicrobiens. Les dérivés de l'indole ont été utilisés pour lutter contre une variété d'infections microbiennes. L'étude du this compound pourrait contribuer à la découverte de nouveaux agents antimicrobiens, ce qui est crucial à l'ère de la résistance aux antibiotiques .
Effets neuroprotecteurs
Les indoles sont connus pour avoir des effets neuroprotecteurs, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives. Des recherches sur les applications neuroprotectrices du this compound pourraient fournir des informations sur son utilisation potentielle dans les thérapies pour des affections telles que la maladie d'Alzheimer et la maladie de Parkinson .
Potentiel antidiabétique
Les dérivés de l'indole ont montré un potentiel dans la gestion du diabète en influençant le métabolisme du glucose et la sensibilité à l'insuline. L'investigation des propriétés antidiabétiques du this compound pourrait conduire à de nouvelles approches dans le traitement du diabète .
Activité antimalarique
Les composés indoles ont été utilisés dans le traitement du paludisme en raison de leur capacité à interférer avec le cycle de vie du parasite du paludisme. L'étude du this compound pourrait ouvrir de nouvelles voies pour les thérapies antimalariques .
Électroluminescence dans les OLED
Les fluorophores à base d'indole, y compris les structures similaires au this compound, ont été utilisés dans les diodes électroluminescentes organiques (OLED) en raison de leurs propriétés électroluminescentes. Cette application est particulièrement pertinente dans le développement d'OLED fluorescents efficaces .
Safety and Hazards
Orientations Futures
Future research could focus on the synthesis of “2-(5-chloro-1H-indol-3-yl)acetonitrile” and its derivatives, as well as their potential applications. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(5-chloro-1h-indol-3-yl)acetonitrile, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFZUNGNGGEESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489130 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81630-83-3 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)


